Dibenz[c,h]acridine
Description
Contextualization of Dibenz[c,h]acridine as a Nitrogen-Heterocyclic Polycyclic Aromatic Hydrocarbon (N-PAH)
This compound (DB[c,h]ACR) is a prominent member of the N-PAH family. Its molecular structure consists of five fused aromatic rings, including a central pyridine (B92270) ring, giving it a planar, rigid framework. With the chemical formula C₂₁H₁₃N and a molecular weight of approximately 279.3 g/mol , this compound is characterized by its extensive π-electron system, which dictates many of its physical and chemical properties ontosight.ainih.govnacchemical.comchemsrc.com. As an N-PAH, it shares characteristics with traditional PAHs but possesses distinct electronic and reactivity profiles due to the presence of the nitrogen heteroatom epa.gov.
Historical Development of Research on Acridine-Derived Molecular Architectures
The study of acridine (B1665455) and its derivatives has a long history, dating back to the isolation of acridine itself from coal tar in 1870 by Carl Gräbe and Heinrich Caro ptfarm.plencyclopedia.pubwikipedia.org. Early research in the late 19th and early 20th centuries focused on the synthesis and chemical properties of acridines, with significant interest arising from their potential medicinal applications, particularly as antimicrobial and antimalarial agents during the World Wars ptfarm.ploup.comresearchgate.netmdpi.com. The development of synthetic methodologies, such as the Bernthsen acridine synthesis, facilitated the exploration of a wide array of acridine-based structures wikipedia.orgnih.gov. Over time, research expanded to include more complex fused systems like dibenzacridines, driven by their unique photophysical properties and potential roles in materials science and as environmental markers researchgate.netresearchgate.netacs.org.
Fundamental Significance of this compound for Chemical and Environmental Science
This compound holds fundamental significance across several scientific disciplines. In chemical science , its planar, extended aromatic system makes it a subject of interest for its photophysical properties, including luminescence, and its potential applications in organic electronics and as a building block for complex molecular architectures researchgate.netacs.orgmdpi.com. Its structural rigidity and electronic configuration contribute to its stability and reactivity, making it a valuable model compound for studying structure-property relationships in polycyclic aromatic systems.
From an environmental science perspective, this compound is recognized as a persistent organic pollutant. It is formed as an incomplete combustion product during the burning of fossil fuels and organic matter, and is found in sources such as automobile exhaust, coal-burning effluent, and cigarette smoke ontosight.aiepa.govnih.govnih.gov. Its low water solubility and high octanol-water partition coefficient (log Kow) suggest a tendency to adsorb to particulate matter and sediment, and a potential for bioaccumulation in environmental matrices ontosight.ainih.govdmu.dkgov.bc.ca. The persistence and potential toxicity of this compound, along with other PAHs and N-PAHs, underscore its importance in environmental monitoring and risk assessment ontosight.aiepa.govgov.bc.caoup.com. Furthermore, its classification as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) highlights its health implications nih.gov.
Scope and Objectives of Contemporary Academic Investigations of this compound
Contemporary academic research on this compound and its derivatives encompasses several key areas. A primary objective is the development of efficient and regioselective synthesis methodologies to access these complex structures, often employing palladium-catalyzed cross-coupling reactions and cyclization strategies researchgate.netresearchgate.netoup.comresearchgate.net. Investigations also focus on elucidating its photophysical properties , including absorption and emission spectra, quantum yields, and lifetimes, particularly when incorporated into metal complexes for optoelectronic applications mdpi.com. Research also delves into its environmental fate and transport , aiming to understand its persistence, degradation pathways, and distribution in various environmental compartments ontosight.ainih.govdmu.dkgov.bc.caepa.gov. Furthermore, studies explore its interactions with biological molecules, such as DNA, and its potential biological activities, including mutagenicity and carcinogenicity, which are crucial for understanding its environmental and health impacts ontosight.ainih.govoup.comontosight.aioup.combenthamdirect.com.
Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₃N | ontosight.ainih.govnacchemical.com |
| Molecular Weight | 279.3 g/mol | nih.govnacchemical.com |
| Appearance | White powder | nacchemical.com |
| Melting Point | 106–110 °C (223–230 °F; 379–383 K) | nacchemical.com |
| Melting Point | 191 °C | chemsrc.com |
| Melting Point | 216 °C | nih.gov |
| LogP (Octanol-Water) | 5.86 | chemsrc.com |
| LogP (Octanol-Water) | 5.63 | nih.gov |
| Purity | 38–54% (Special Grade) | nacchemical.com |
| Solubility in water | 0.159 mg/L at 25 °C | nih.gov |
| Vapor Pressure | 0.0±1.4 mmHg at 25°C | chemsrc.com |
| Vapor Pressure | 1.1 x 10⁻⁹ mm Hg at 25 °C (estimated) | nih.gov |
| Carcinogen Classification | Group 2B (Possibly carcinogenic to humans) | nih.gov |
Compound List
this compound
Acridine
Dibenz[a,j]acridine
Dibenz[a,c]acridine
Dibenz[a,i]acridine
this compound-3,4-diol, 1,2,3,4-tetrahydro-, trans-(+-)-
this compound-3,4-diol, 3,4-dihydro-, (3R,4R)-
Dibenz(c,h)acridine, 1,2,3,4-tetrahydro-7-methyl-
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N/c1-3-7-18-14(5-1)9-11-16-13-17-12-10-15-6-2-4-8-19(15)21(17)22-20(16)18/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVBCAKHMZHLFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C(=C3)C=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176929 | |
| Record name | Dibenz(c,h)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224-53-3 | |
| Record name | Dibenz[c,h]acridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dibenz(c,h)acridine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000224533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenz(c,h)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176929 | |
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| Record name | 2-azapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1,3(12),4(9),5,7,10,13,15,17(22),18,20-undecaene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DIBENZ(C,H)ACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L5784WI2U | |
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| Record name | DIBENZ(C,H)ACRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Advanced Synthetic Methodologies and Chemical Transformations of Dibenz C,h Acridine
Classical and Modern Synthetic Routes to the Dibenz[c,h]acridine Core
The construction of the complex this compound scaffold has been approached through various synthetic strategies, ranging from classical thermal reactions to modern metal-catalyzed transformations.
Thermal Cyclization Approaches for this compound Scaffolds
Thermal cyclization represents a direct and effective method for the synthesis of this compound scaffolds. One notable approach involves the thermal cyclization of N-aryl-4-chloro-1-aza-1,3-butadiene derivatives. researchgate.netpresiuniv.ac.in These precursors, when heated to temperatures between 140-180°C, undergo cyclization followed by dehydrogenation to yield dibenz[c,h]acridines in good yields. oup.com Specifically, the reaction of a suitable chloroaldehyde with 1-naphthylamine (B1663977) can produce an N-aryl-4-chloro-1-aza-1,3-butadiene derivative, which upon heating, cyclizes to form dihydrodibenz[c,h]acridines. oup.com This method has proven to be an efficient route for obtaining these polycyclic azaarenes. presiuniv.ac.inoup.com
| Starting Materials | Reaction Conditions | Product | Yield | Reference |
| N-aryl-4-chloro-1-aza-1,3-butadiene derivatives | 140-180°C | Dibenz[c,h]acridines | Good | researchgate.netoup.com |
| Chloroaldehyde and 1-naphthylamine | Heat (140-180°C) | Dihydrodibenz[c,h]acridines | >60% | oup.com |
Fischer Cyclization and Related Methodologies for Acridine (B1665455) Ring Systems
The Fischer indole (B1671886) synthesis, a classical method for preparing indoles, has been adapted for the synthesis of more complex heterocyclic systems, including those related to acridines. acs.orgnumberanalytics.com This reaction involves the acid-catalyzed cyclization of phenylhydrazones derived from aldehydes or ketones. numberanalytics.comcopbela.org While direct application to this compound is less common, the principles of Fischer cyclization are relevant to the formation of the acridine core, which is a key structural component. For instance, the Fischer cyclization of specific 8-quinolinylhydrazones has been used to prepare cavity-shaped molecules containing pyridine (B92270) and pyrido[3,2-g]indole subunits, which are structurally related to the this compound framework. researchgate.net
Palladium-Catalyzed Cyclization and Coupling Strategies in this compound Synthesis
Modern synthetic organic chemistry has heavily relied on palladium-catalyzed reactions for the construction of complex aromatic systems. These methods offer high efficiency and regioselectivity. The synthesis of dibenzo[a,j]acridines and their regioisomers, dibenzo[c,h]acridines, has been achieved from a common starting material, 2,3,5,6-tetrachloropyridine, through a combination of site-selective Sonogashira and Suzuki-Miyaura cross-coupling reactions. researchgate.net The order of these coupling reactions dictates the final regioisomeric series. researchgate.net Following the cross-coupling steps, a Brønsted acid-mediated cycloisomerization leads to the formation of the dibenzacridine skeleton. researchgate.net
Furthermore, palladium-catalyzed C-H activation has emerged as a powerful tool. nih.gov For instance, the synthesis of tetracyclic benz[a]anthracene derivatives, structurally similar to dibenzacridines, has been accomplished through a palladium-catalyzed tandem C-H activation/bis-cyclization of propargylic carbonates with terminal alkynes. beilstein-journals.org This highlights the potential of such strategies for the direct and efficient construction of the this compound core.
| Starting Material | Catalyst/Reagents | Key Steps | Product | Reference |
| 2,3,5,6-Tetrachloropyridine | Pd catalysts (for Sonogashira and Suzuki-Miyaura reactions), Brønsted acid | Site-selective cross-coupling, cycloisomerization | Dibenzo[c,h]acridines | researchgate.net |
| Propargylic carbonates, terminal alkynes | Palladium catalyst | Tandem C-H activation/bis-cyclization | Benz[a]anthracene derivatives | beilstein-journals.org |
One-Pot Condensation Reactions for this compound Derivatives
One-pot multi-component reactions provide an efficient and atom-economical approach to complex molecules like this compound derivatives. scielo.org.mxinformativejournals.com A notable example is the synthesis of 3,11-disubstituted-7-aryl-5,6,8,9-tetrahydro-dibenzo[c,h]acridines through a three-component condensation of 6-substituted-1-tetralone, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). acgpubs.org This reaction can be effectively catalyzed by L-proline, an inexpensive and recoverable organocatalyst. acgpubs.org Another versatile one-pot method involves the reaction of sartalone, substituted aldehydes, and liquor ammonia (B1221849) in polyethylene (B3416737) glycol (PEG-400) under mild conditions to produce acridine derivatives. vulcanchem.comglobalresearchonline.net
| Reactants | Catalyst/Solvent | Product | Yield | Reference |
| 6-substituted-1-tetralone, aromatic aldehydes, ammonium acetate | L-proline/ethanol | 3,11-disubstituted-7-aryl-5,6,8,9-tetrahydro-dibenzo[c,h]acridines | High | acgpubs.org |
| Sartalone, substituted aldehydes, liquor ammonia | PEG-400 | Acridine derivatives | >75% | vulcanchem.comglobalresearchonline.net |
| Aromatic aldehydes, 1-naphthylamine, dimedone | Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) | Benzo[c]acridine derivatives | Not specified | scielo.org.mx |
Stereoselective Synthesis of Chiral this compound Analogs
The synthesis of chiral, non-racemic this compound analogs is a significant challenge with implications for creating materials with unique chiroptical properties. While direct stereoselective syntheses of this compound are not extensively documented in the provided results, the principles can be inferred from related systems. For example, the stereoselective synthesis of chiral dibenzopentalene-based nanohoops has been achieved using enantiomerically pure diketone precursors. nih.govresearchgate.net This approach, where chirality is introduced early in the synthetic sequence via a resolved starting material, could be conceptually applied to this compound synthesis.
Furthermore, studies on the stereoselective synthesis of dihydrodiol metabolites of this compound, such as trans-3,4-dihydroxy-3,4-dihydrothis compound, have been reported. presiuniv.ac.in The synthesis of specific stereoisomers like the (3R,4R)-diol highlights the ability to control stereochemistry in the dibenzacridine framework. ontosight.ai These syntheses often involve multi-step organic chemistry techniques to establish the desired stereochemical configuration. ontosight.aiontosight.ai
Functionalization and Derivatization Strategies for this compound
Once the this compound core is constructed, further functionalization and derivatization are often necessary to modulate its properties for specific applications.
Nucleophilic substitution reactions are a common strategy for modifying the acridine ring system. informativejournals.com The 7-position of the this compound scaffold, when activated with a suitable leaving group like a chloro or phenoxy group, can readily react with nucleophiles. nih.gov For example, 7-chloro and 7-phenoxy nitrobenz[c]acridines selectively react with the primary amino group of N-methylethylenediamine to introduce a linker-modified chromophore. nih.gov
Palladium-catalyzed C-H activation has also been successfully applied to the functionalization of dihydrobenzo[c]acridine systems. mdpi.com For instance, a palladium-catalyzed alkoxylation via C-H bond activation has been developed for variously substituted 5,6-dihydrobenzo[c]acridines. Using Pd(OAc)₂, PhI(OAc)₂, and methanol (B129727), selective alkoxylation can be achieved, allowing for the introduction of functional groups at specific positions on the acridine platform. mdpi.com
Derivatization can also be achieved by forming metal complexes. Bisimino-functionalized dibenzo[a,c]acridines have been used as highly conjugated pincer frameworks for palladium(II), forming stable organometallic complexes. rsc.org Additionally, dibenzo[c,h]acridine has been used as a rigid, dianionic, bis-cyclometalating tridentate ligand in platinum(II) complexes, where varying the ancillary ligand allows for tuning of the complex's luminescence properties. mdpi.com
Regioselective Substitution and Post-Synthetic Modification
The ability to introduce substituents at specific positions on the this compound core is crucial for tuning its properties and developing new applications. Post-synthetic modification allows for the construction of more complex molecular architectures built upon the rigid this compound scaffold.
A significant advancement in this area is the regioselective functionalization of the 5,6-dihydrothis compound platform via palladium-catalyzed C-H bond activation. diva-portal.org This method facilitates the direct introduction of alkoxy groups, a valuable transformation for creating derivatives with altered electronic and solubility characteristics. Researchers have determined that using a combination of 10% Palladium(II) acetate [Pd(OAc)₂] as the catalyst, (Diacetoxyiodo)benzene [PhI(OAc)₂] as the oxidant, and methanol (MeOH) as the solvent and alkoxy source, enables the selective formation of C-O bonds.
The reaction has been successfully applied to various 5,6-dihydrodibenz[c,h]acridines bearing substituents on both the A and D rings, providing access to polysubstituted acridine systems. The substitution occurs selectively at position 1 of the acridine framework. diva-portal.org This regioselectivity is a key advantage, as direct functionalization at the helical core of the molecule is otherwise challenging to achieve. diva-portal.org
The general route for this transformation first involves the synthesis of the substituted 5,6-dihydrothis compound core, which is then subjected to the palladium-catalyzed alkoxylation conditions.
Table 1: Examples of Palladium-Catalyzed Methoxyation of Substituted 5,6-dihydrodibenz[c,h]acridines
| Entry | Substituent on Acridine Core | Product | Yield |
|---|---|---|---|
| 1 | Unsubstituted | 1-Methoxy-5,6-dihydrothis compound | 48% |
| 2 | 3-Methoxy | 1,3-Dimethoxy-5,6-dihydrothis compound | 45% |
| 3 | 9-Methyl | 1-Methoxy-9-methyl-5,6-dihydrothis compound | 43% |
Beyond simple substitution, the this compound skeleton serves as a spacer in post-synthetic modifications for creating complex molecular receptors. nih.gov In this approach, the rigid, well-defined structure of this compound is used as a central scaffold to which functional groups or receptor arms are attached, designed to bind with specific guest molecules like urea. nih.gov
Synthesis of Hydroxylated and Epoxidized this compound Metabolite Analogs
The synthesis of hydroxylated and epoxidized derivatives of this compound is of significant interest as these compounds are analogs of metabolites formed in biological systems. osti.gov The bay-region diol epoxides, in particular, are often the ultimate carcinogenic forms of polycyclic aromatic hydrocarbons. oup.com A multi-step strategy has been developed to prepare these target molecules, specifically focusing on the synthesis of trans-3,4-dihydroxy-3,4-dihydrothis compound and its subsequent conversion to the corresponding diol epoxides. osti.govoup.com
The general synthetic pathway begins with the parent this compound. osti.gov A key challenge is to perform chemical modifications on the angular benzo-ring without altering the stable aromatic acridine system. osti.govresearchgate.net The synthesis of racemic trans-3,4-dihydroxy-3,4-dihydrothis compound has been achieved from trans-3,4-bis(benzoyloxy)-1,2,3,4-tetrahydrothis compound through conventional methods. researchgate.net A more detailed, general strategy for benzacridines involves a modified Birch reduction to selectively reduce the angular benzene (B151609) ring, followed by controlled reoxidation to reform the acridine core, leaving a 1,2-dihydro derivative as a key intermediate. osti.gov Subsequent application of a Prevost reaction (using silver benzoate (B1203000) and iodine) followed by hydrolysis affords the desired trans-dihydrodiol. osti.govresearchgate.net
Once the trans-3,4-dihydrodiol is obtained, it can be further epoxidized to yield the bay-region 3,4-diol-1,2-epoxides. oup.com These diol epoxides exist as a pair of diastereomers (syn and anti) depending on the stereochemistry of the epoxide oxygen relative to the benzylic hydroxyl group. oup.com
Table 2: Generalized Synthetic Sequence for this compound Metabolite Analogs osti.govresearchgate.netacs.org
| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | This compound | Modified Birch Reduction (e.g., Na, liq. NH₃, EtOH) | Tetrahydro- or Dihydro-dibenz[c,h]acridine | Selective reduction of the angular benzo-ring |
| 2 | Dihydro-dibenz[c,h]acridine | Isomerization (e.g., acid-catalyzed) | 1,2-Dihydrothis compound | Formation of the key dihydro intermediate |
| 3 | 1,2-Dihydrothis compound | Prevost Reaction (1. PhCOOAg/I₂; 2. Hydrolysis) | trans-3,4-Dihydroxy-3,4-dihydrothis compound | Stereoselective introduction of trans-diol |
This synthetic route has enabled the preparation of enantiomerically pure bay-region 3,4-diol-1,2-epoxide diastereomers, which are crucial for studying biological activity. oup.comacs.org
Mechanistic Investigations of this compound Formation Reactions
Understanding the reaction mechanisms for the formation of the this compound ring system is fundamental to improving synthetic efficiency and developing new routes. Two distinct and notable mechanistic pathways are discussed here.
One efficient method involves the thermal cyclization of N-aryl-4-chloro-1-aza-1,3-butadiene derivatives. These precursors are heated to 140-180°C to produce dihydrodibenz[c,h]acridines in good yields, which can then be dehydrogenated. nih.gov The mechanism of this reaction is noted to be uncertain; however, because the yields are high (greater than 60%), it is proposed that the cyclization does not involve a disproportionation reaction. The reaction likely proceeds through a rearranged intermediate, although this intermediate has not been isolated.
A second, more recent, methodology involves a scandium(III) triflate [Sc(OTf)₃]-catalyzed reaction between aroyl-substituted donor-acceptor (D-A) cyclopropanes and two equivalents of 1-naphthylamine. researchgate.netnih.gov This method provides direct access to the dibenzo[c,h]acridine core in moderate to good yields (50-70%). nih.gov The proposed mechanism involves several key steps. Scandium(III) triflate functions as a Lewis acid catalyst. beilstein-journals.org The transformation is believed to begin with the nucleophilic ring-opening of the D-A cyclopropane (B1198618) by one molecule of 1-naphthylamine. researchgate.netnih.gov This is followed by a sequence of fragmentation and cyclization involving a second molecule of 1-naphthylamine to construct the final acridine ring system. researchgate.netnih.gov
Advanced Spectroscopic and Structural Characterization of Dibenz C,h Acridine for Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dibenz[c,h]acridine Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the local environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). For a molecule like this compound, with its extensive π-electron system and fused aromatic rings, NMR is indispensable for confirming its connectivity and structural integrity. While specific spectroscopic data for the parent this compound was not detailed in the provided search results, the principles of these techniques are critical for its characterization.
One-Dimensional NMR (¹H, ¹³C) for Chemical Shift Analysis
One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, provide fundamental insights into the molecular structure.
¹H NMR Spectroscopy: This technique detects the magnetic environments of hydrogen atoms. For this compound (C₂₁H₁₃N), which possesses thirteen hydrogen atoms distributed across its fused aromatic system, the ¹H NMR spectrum would typically display a series of signals in the aromatic region (typically δ 7-9 ppm). The chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and integration values of these signals would correspond to the different types of protons and their neighboring protons, allowing for the assignment of specific proton positions within the molecule. For instance, protons adjacent to the nitrogen atom or those in sterically hindered positions would exhibit distinct chemical shifts.
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton. This compound, with its 21 carbon atoms, would produce a ¹³C NMR spectrum showing signals for each unique carbon environment. A proton-decoupled ¹³C NMR spectrum simplifies these signals into singlets. The chemical shifts of these carbons would range from approximately δ 110-150 ppm for aromatic carbons. The presence of the nitrogen atom and the fused ring system influences the electron density around specific carbons, leading to characteristic chemical shifts that aid in structural assignment. Quaternary carbons (those bonded to four other carbons) typically appear as weaker signals.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques extend the information obtained from 1D NMR, enabling the unambiguous assignment of complex structures by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H scalar couplings, revealing which protons are adjacent to each other through chemical bonds (typically through three bonds). For this compound, a COSY spectrum would show cross-peaks between protons that are vicinal or geminal, helping to map out the proton connectivity within the fused ring system.
HSQC (Heteronuclear Single Quantum Correlation): HSQC correlates directly bonded ¹H and ¹³C nuclei. This experiment is crucial for assigning ¹³C signals based on their corresponding ¹H signals. In the context of this compound, an HSQC spectrum would link each proton signal to its directly attached carbon atom, providing direct evidence for CH, CH₂, or CH₃ groups (though this compound only contains CH and quaternary carbons).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals ¹H-¹³C correlations over two or three bonds. This technique is particularly useful for connecting different structural fragments and assigning quaternary carbons, which lack direct ¹H attachments. For this compound, HMBC correlations would be vital for establishing the connections between the various aromatic rings and confirming the position of the nitrogen atom within the fused polycyclic framework.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Molecular Formula and Weight: this compound has a confirmed molecular formula of C₂₁H₁₃N, corresponding to a molecular weight of approximately 279.335 g/mol spectrabase.comlgcstandards.comnacchemical.comscbt.comuni.lu. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition by precisely measuring the mass-to-charge ratio (m/z) of the molecular ion. This confirms the presence of 21 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom, distinguishing it from other possible isobaric compounds.
Fragmentation Pattern Analysis for Structural Confirmation
In addition to determining the molecular weight, mass spectrometry, particularly tandem mass spectrometry (MS/MS), can elucidate the structure by analyzing fragmentation patterns. When the molecular ion is subjected to fragmentation (e.g., through collision-induced dissociation), it breaks down into smaller, characteristic ions. The specific fragments generated are dependent on the molecule's structure, including bond strengths and the presence of functional groups. For this compound, fragmentation might involve the loss of small neutral molecules or characteristic ring cleavages. While detailed fragmentation patterns for this compound were not explicitly provided in the search results, studies on related acridines and polycyclic aromatic hydrocarbons suggest that fragmentation can involve the loss of HCN or dehydrogenation, providing clues to the fused ring system researchgate.net.
X-ray Crystallography for Solid-State this compound Structure Determination
Analysis of Molecular Geometry and Planarity
This compound, as a fused polycyclic aromatic system, is expected to exhibit a largely planar molecular geometry. The extensive conjugation across its aromatic rings contributes to this planarity. While direct X-ray crystallographic data for the parent this compound was not detailed in the provided search results, studies on related dibenzoacridine isomers, such as dibenzo[a,j]acridines and dibenzo[a,c]acridines, indicate that while the core acridine (B1665455) structure is planar, the fused peripheral benzene (B151609) rings can exhibit slight twists or deviations from perfect planarity, particularly in substituted derivatives researchgate.netrsc.org. The absence of bulky substituents in the parent this compound suggests a high degree of planarity, which is typical for such extended aromatic systems and influences its electronic and photophysical properties researchgate.net.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Molecular Fingerprint Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides invaluable insights into the functional groups and molecular fingerprint of this compound. These techniques probe the vibrational modes corresponding to specific bond stretching and bending within the molecule, offering a unique spectral signature for identification and structural elucidation.
The FTIR and Raman spectra of this compound are characterized by several key absorption bands associated with its aromatic framework:
C-H Stretching (aromatic): Peaks are typically observed above 3000 cm⁻¹, indicative of the stretching vibrations of aromatic C-H bonds astrochem.orgshimadzu.com.
C=C Stretching (aromatic rings): Multiple bands appear in the region of 1600-1450 cm⁻¹, corresponding to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings. Strong absorption features are often noted around 1400 cm⁻¹ and in the 1480-1515 cm⁻¹ range, characteristic of polycyclic aromatic nitrogen heterocycles (PANHs) astrochem.org. General aromatic C=C stretching vibrations are also found near 1600 and 1500 cm⁻¹ shimadzu.com.
C-H Out-of-Plane Bending: These vibrations, occurring in the fingerprint region (typically 900-670 cm⁻¹ for aromatic compounds), are highly sensitive to the substitution pattern and molecular geometry astrochem.orgshimadzu.com.
Fingerprint Region (1100-1600 cm⁻¹): This region is particularly rich in characteristic vibrational modes, providing a unique spectral "fingerprint" for the identification and differentiation of this compound from other compounds astrochem.orgspectroscopyonline.com.
Table 1: Characteristic Vibrational Frequencies of this compound
| Frequency (cm⁻¹) | Assignment | Reference |
| ~3050 | Aromatic C-H Stretching | astrochem.orgshimadzu.com |
| 1600-1450 | Aromatic C=C Ring Stretching | astrochem.orgshimadzu.com |
| ~1400 | C=C Ring Stretching (PANH specific) | astrochem.org |
| 1480-1515 | C=C Ring Stretching (PANH specific) | astrochem.org |
| 900-670 | Aromatic C-H Out-of-Plane Bending | astrochem.orgshimadzu.com |
| 1100-1600 | Fingerprint Region (Molecular specific modes) | astrochem.orgspectroscopyonline.com |
Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy for Chromophore Characterization
The extended π-conjugation system of this compound results in significant absorption in the ultraviolet and visible regions of the electromagnetic spectrum, and it can exhibit photoluminescence. UV-Visible absorption spectroscopy reveals electronic transitions within the molecule, while photoluminescence spectroscopy quantifies its light-emitting properties.
Studies on platinum(II) complexes incorporating the dibenzo[c,h]acridine ligand system reveal distinct absorption profiles. These complexes typically exhibit four main series of absorption bands:
250-300 nm: Very intense bands.
300-420 nm: Two groups of medium-intense, vibrationally structured bands.
450-550 nm: A fourth structured band system.
Absorption typically tails off, with cut-offs (zero absorption) observed between 570-580 nm mdpi.comnih.gov.
The photoluminescence properties of this compound-containing systems are also notable. In fluid solutions at room temperature (298 K), emission spectra are generally broad and only partially structured, with maxima typically around 590 nm mdpi.comnih.gov. Upon cooling to cryogenic temperatures (77 K) in frozen glassy matrices, the emission bands show a slight blue-shift to approximately 580 nm and exhibit clearer vibronic progressions, indicating a more rigid environment mdpi.comnih.gov.
The efficiency of light emission is quantified by the photoluminescence quantum yield (ΦL). For this compound-containing complexes, these yields vary significantly with temperature:
At 298 K: ΦL values range from 0.04 to 0.24.
At 77 K: ΦL values increase substantially, ranging from 0.80 to 0.90 mdpi.comnih.gov.
Table 2: Electronic Absorption and Photoluminescence Properties of this compound Systems
| Property | Value(s) | Notes | Reference |
| UV-Vis Absorption Maxima (λmax) | 250-300 nm (intense) | Very intense bands | mdpi.comnih.gov |
| 300-420 nm (medium) | Two vibrationally structured groups | mdpi.comnih.gov | |
| 450-550 nm (structured) | Fourth band system | mdpi.comnih.gov | |
| Absorption Cut-off | 570-580 nm | Zero absorption | mdpi.comnih.gov |
| Photoluminescence Maxima (λem) | ~590 nm (fluid solution, 298 K) | Broad, partially structured bands | mdpi.comnih.gov |
| ~580 nm (frozen matrix, 77 K) | Slightly blue-shifted, clear vibronic progressions | mdpi.comnih.gov | |
| Photoluminescence Quantum Yield (ΦL) | 0.04 - 0.24 (at 298 K) | mdpi.comnih.gov | |
| 0.80 - 0.90 (at 77 K) | Significantly increased at low temperature | mdpi.comnih.gov |
Computational and Theoretical Frameworks for Dibenz C,h Acridine Research
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical methods provide fundamental insights into the electronic structure, bonding, and reactivity of molecules like Dibenz[c,h]acridine. These methods are crucial for predicting and explaining observed experimental phenomena.
Density Functional Theory (DFT) for Ground State Properties and Energetics
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for studying the electronic structure of molecules. It is particularly effective for determining ground-state properties, such as optimized molecular geometries, bond lengths, atomic charges, and energy differences. For this compound, DFT calculations have been employed to understand its fundamental electronic configuration and stability. For instance, DFT has been used to calculate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key indicator of a molecule's electronic and optical properties nmas.org. Studies have compared various DFT functionals (e.g., ωB97xD, PBE-D2, B97-D3, B3LYP) to determine the most accurate for predicting properties like energy gaps and stability of polycyclic aromatic hydrocarbons (PAHs) nmas.org. The B3LYP functional, in particular, has shown good agreement with experimental data for structural parameters and vibrational frequencies of related acridine (B1665455) derivatives capes.gov.brresearchgate.netresearchgate.net. Moreover, DFT calculations are instrumental in understanding the electronic distribution and aromaticity of PAHs, including the role of π-electron distribution and Clar structures nmas.org.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Prediction
Time-Dependent Density Functional Theory (TD-DFT) extends DFT to investigate excited-state properties, making it invaluable for predicting spectroscopic signatures, such as UV-Vis absorption and emission spectra. TD-DFT calculations for this compound and its derivatives have been used to assign electronic transitions and understand their origins, often correlating with experimental UV-Vis absorption data mdpi.comnih.govresearchgate.netscispace.comchemrxiv.orgmdpi.com. These calculations help identify the nature of excited states (e.g., locally excited or charge-transfer states) and their contributions from frontier molecular orbitals (HOMO-LUMO transitions) mdpi.comchemicalpapers.com. For example, TD-DFT has been successfully applied to predict the absorption spectra of related acridine derivatives, showing good agreement with experimental values and allowing for the rationalization of how substituents modulate these properties chemrxiv.orgmdpi.com. Studies on platinum complexes containing the dibenzo[c,h]acridine ligand have shown that TD-DFT calculations accurately reproduce experimental UV-Vis absorption spectra, with only slight redshifts observed mdpi.comnih.gov. Furthermore, TD-DFT is crucial for understanding photophysical processes like intersystem crossing (ISC) and predicting emission spectra, which are vital for applications in optoelectronic devices mdpi.comnih.govresearchgate.net.
Molecular Dynamics Simulations of this compound in Complex Environments
Molecular Dynamics (MD) simulations offer a powerful approach to study the temporal evolution of molecular systems and their behavior in various environments. While direct MD simulations specifically on this compound in complex environments are less frequently detailed in the provided search results, MD simulations are generally employed to understand molecular interactions, structural relaxations, and dynamics in condensed phases or biological systems nih.govresearchgate.netmdpi.com. For instance, MD simulations with reactive force fields (ReaxFF) have been used to elucidate carbonization reaction pathways and the formation of pyridinic nitrogen in nitrogen-doped carbon materials derived from dibenzacridine isomers, providing insights into the steric hindrance effects of the dibenzo[c,h]acridine structure researchgate.net. MD simulations have also been used in the context of drug discovery to assess the stability of ligand-protease complexes, indicating their potential utility in understanding molecular interactions in biological contexts nih.gov.
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) for this compound Analogs
QSAR and QSPR models aim to establish quantitative relationships between the molecular structure of a compound and its biological activity or physical properties, respectively. These models are essential for predicting the properties of new analogs and guiding molecular design.
Descriptors for Molecular Size, Planarity, and Electronic Characteristics
The development of QSAR/QSPR models relies on the selection of appropriate molecular descriptors that capture key structural and electronic features. For this compound and its derivatives, relevant descriptors include those related to molecular size, planarity, and electronic characteristics. Studies on related PAHs and aza-PAHs have utilized descriptors such as molecular weight, volume, surface area, electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), and topological indices dmu.dk. For instance, in studies predicting aryl hydrocarbon receptor (AhR) binding affinity, descriptors like ellipsoidal volume, molar refractivity, and molecular size were found to be significant . Electronic descriptors, including frontier orbital energies (HOMO and LUMO) and their gap, are particularly important for understanding electronic properties and reactivity . QSPR models for PAHs have successfully correlated properties like boiling point with descriptors such as molecular weight, volume, and the Randic connectivity index .
Theoretical Prediction of Spectroscopic Signatures of this compound
The theoretical prediction of spectroscopic signatures is critical for identifying and characterizing this compound and its derivatives, often complementing experimental measurements.
UV-Vis Absorption and Emission Spectra: As mentioned in section 4.1.2, TD-DFT is the primary method for predicting UV-Vis absorption and emission spectra mdpi.comnih.govresearchgate.netscispace.comchemrxiv.orgmdpi.com. These calculations help in understanding the electronic transitions responsible for the observed colors and luminescence properties of the molecule and its complexes. For example, TD-DFT was used to analyze the excited-state dynamics of helicene-like molecules based on this compound, correlating calculated transitions with experimental transient absorption spectra researchgate.net.
Infrared (IR) and Raman Spectra: DFT calculations are also employed to predict vibrational spectra, such as IR and Raman spectra. These calculations involve optimizing molecular geometries and then computing vibrational frequencies and intensities capes.gov.brresearchgate.netresearchgate.netfaccts.de. Studies on acridine and phenazine (B1670421) using DFT (e.g., B3LYP/6-31G*) have shown good agreement between calculated and experimental structural parameters and vibrational frequencies capes.gov.br. Similarly, for acridine-based polycyclic aromatic nitrogen heterocycles (PANHs), including this compound, experimental IR spectra have been compared with B3LYP/6–31G(d) calculated values, aiding in the assignment of spectral features researchgate.netresearchgate.net. These vibrational fingerprints are essential for structural confirmation and identifying specific functional groups or molecular vibrations.
NMR Spectra: While not explicitly detailed in the provided search snippets for this compound itself, NMR spectroscopy is a standard experimental technique for structural characterization, and computational methods (e.g., DFT) are often used to predict NMR chemical shifts and coupling constants to aid in spectral assignment mdpi.com.
Environmental Distribution, Fate, and Transformation of Dibenz C,h Acridine
Sources and Release Pathways of Dibenz[c,h]acridine into Environmental Compartments
This compound is not commercially produced or used in the United States. nih.gov Its presence in the environment is primarily the result of incomplete combustion of organic materials. nih.gov
The primary sources of this compound are anthropogenic. It is formed during the incomplete combustion of organic matter and is found in the emissions from various sources. nih.gov These include:
Industrial Processes: Effluents from industrial activities contribute to its release. nih.goviarc.fr
Automobile Exhaust: Vehicle emissions are a known source of this compound. nih.goviarc.fr
Incinerators: The burning of waste in incinerators can release this compound into the atmosphere. nih.goviarc.fr
Fossil Fuel Combustion: The burning of fossil fuels, such as in coal-burning power plants, is a significant source. ontosight.ainih.goviarc.fr
Tobacco Smoke: It has been identified as a minor component of tobacco smoke.
Environmental Partitioning and Distribution in Air, Water, Soil, and Sediments
Once released, this compound can be found in various environmental compartments due to its physical and chemical properties. ontosight.ai
Air: In the atmosphere, this compound is expected to exist mainly in the particulate form due to its low vapor pressure. epa.gov It can be transported over long distances while adsorbed to airborne particles. europa.eu
Water: Due to its low solubility in water, this compound tends to adsorb to suspended solids and sediment in aquatic environments. ontosight.ainih.gov Azaarenes, the class of compounds to which this compound belongs, have been shown to dissolve more rapidly in water than their homocyclic PAH counterparts. iarc.fr
Soil and Sediments: this compound exhibits high persistence in soil, with an aerobic half-life that can exceed 160 days. Its tendency to adsorb to organic matter leads to its accumulation in soil and sediments. ruc.dk Studies have identified this compound in river sediments, with concentrations reaching up to 27.3 ng/g. oup.com
| Property | Value | Source |
| Water Solubility | 0.159 mg/L at 25°C | nih.gov |
| Log Kow | 5.73 | nih.gov |
| Vapor Pressure | 1.85x10⁻⁹ mm Hg | epa.gov |
| Soil Adsorption Coefficient (Koc) | High (specific value not available) | nih.gov |
Interactive Data Table: Environmental Partitioning Properties (This is a simplified representation. For a fully interactive experience, this would be implemented with web technologies.)
| Environmental Compartment | Partitioning Behavior | Key Factors |
| Air | Primarily adsorbs to particulate matter. | Low vapor pressure. |
| Water | Low solubility; adsorbs to suspended solids and sediment. | Hydrophobicity (high Log Kow). |
| Soil | High persistence and accumulation. | Strong adsorption to organic matter (high Koc). |
| Sediments | Accumulates due to low water solubility and high density. | Adsorption to organic carbon. |
Abiotic Degradation Pathways of this compound
Abiotic degradation processes, which are non-biological, play a role in the transformation of this compound in the environment.
This compound can undergo phototransformation when exposed to sunlight. nih.gov The photolysis of a related compound, acridine (B1665455), in the presence of oxygen has been shown to produce acridone (B373769) as a major product. researchgate.net Another photoproduct, a dihydrodiol, is suggested to form through a reaction with singlet oxygen. researchgate.net While specific studies on the photolytic and photo-oxidative transformation of this compound are limited, it is expected to undergo photo-oxidation in solution under sunlight. nih.gov
This compound is not expected to undergo significant hydrolysis because it lacks functional groups that readily hydrolyze under typical environmental conditions. nih.gov However, it can undergo oxidation reactions. The presence of a nitrogen atom in the ring system can influence its reactivity compared to its homocyclic PAH analogs.
Photolytic and Photo-oxidative Transformation
Biotic Degradation and Biotransformation of this compound
The microbial breakdown of this compound is a key process in its environmental fate.
The biodegradation of azaarenes is influenced by their molecular structure, including the position of the nitrogen atom. nih.gov While information on the specific microbial degradation of this compound is limited, studies on similar compounds provide insights. For instance, the biodegradation of the structurally similar dibenz(a,j)acridine was found to be very slow in soil. epa.gov
In general, the metabolism of azaarenes in organisms can lead to the formation of various metabolites, including epoxides and dihydrodiols. ruc.dk The metabolic activation of this compound is expected to be similar to that of benzo[a]pyrene, generating PAH-type metabolites rather than aromatic amines.
Microbial Degradation Pathways
The microbial degradation of high-molecular-weight (HMW) PAHs and their nitrogen-containing analogues is a critical process in their environmental removal. While specific pathways for this compound are not extensively detailed in the available literature, the degradation mechanisms can be inferred from studies on similar HMW PAHs and azaarenes.
The initial step in the aerobic bacterial catabolism of PAHs typically involves the action of a multi-component dioxygenase enzyme system. asm.orgnih.gov This system introduces two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol. nih.gov This dihydroxylated intermediate is then susceptible to further metabolism through either ortho or meta cleavage pathways, which leads to the opening of the aromatic ring. asm.orgnih.gov These pathways ultimately convert the complex polycyclic structure into simpler intermediates that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle. asm.orgnih.gov
Several bacterial species have demonstrated the ability to degrade HMW PAHs, and this capability is often dependent on the presence of other, more easily metabolizable substrates in a process known as cometabolism. asm.orgnih.gov For instance, strains of Burkholderia cepacia have been shown to cometabolically degrade dibenz[a,h]anthracene. asm.orgnih.gov Similarly, Sphingomonas paucimobilis has been noted for its ability to mineralize various five-ring PAHs. asm.orgnih.govmdpi.com The degradation of complex azaarenes like this compound is generally slower than that of their homocyclic PAH counterparts.
| Microorganism | Degraded Compound(s) (Analogous to this compound) | Key Findings | Reference(s) |
| Burkholderia cepacia | Dibenz[a,h]anthracene | Capable of cometabolic degradation. | asm.org, nih.gov |
| Sphingomonas paucimobilis EPA505 | Benzo[a]pyrene, Dibenz[a,h]anthracene | Mineralized HMW PAHs in the presence of fluoranthene. | asm.org, nih.gov, mdpi.com |
| Mycobacterium sp. strain RJGII-135 | Pyrene, Benz[a]anthracene, Benzo[a]pyrene | Able to degrade a range of HMW PAHs. | gavinpublishers.com, mdpi.com |
| Bacillus subtilis | Anthracene, Benzo[a]pyrene | Shows significant degradation activity for various PAHs. | gavinpublishers.com, mdpi.com |
Enzymatic Biotransformation in Biological Systems (e.g., Hydroxylation, Epoxidation)
In biological systems, particularly in vertebrates, this compound undergoes enzymatic biotransformation primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) monooxygenases. uomus.edu.iqpreprints.org These enzymes are central to the metabolism of many foreign compounds (xenobiotics). uomus.edu.iq The primary oxidative transformations for PAHs and azaarenes are hydroxylation and epoxidation. uomus.edu.iqpreprints.org
Hydroxylation involves the introduction of a hydroxyl (-OH) group directly onto the aromatic ring, forming phenolic metabolites. uomus.edu.iq
Epoxidation is the formation of a reactive three-membered ring epoxide (or oxirane) across a double bond in the aromatic structure. uomus.edu.iqmdpi.com These epoxides are key intermediates. They can be detoxified by enzymatic hydration, catalyzed by epoxide hydrolase, to form trans-dihydrodiols. uomus.edu.iq
Studies on the analogous compound dibenz[a,h]acridine (B14076) have shown that it is effectively metabolized by human and rat CYP enzymes, particularly CYP1A1, CYP1B1, and CYP3A4. nih.govnih.gov The major metabolites produced by human CYP1A1 and CYP1B1 are dihydrodiols located at a bay region double bond, such as DB(a,h)ACR-3,4-diol and DB(a,h)ACR-10,11-diol. nih.gov The formation of these bay-region dihydrodiol epoxides is a critical activation step for many carcinogenic PAHs. nih.gov Given its structural similarity, this compound is expected to follow similar metabolic pathways.
| Enzyme Family | Specific Enzyme(s) | Type of Reaction | Resulting Metabolites (based on analogous compounds) | Reference(s) |
| Cytochrome P450 (CYP) | CYP1A1, CYP1B1 | Oxidation (Hydroxylation, Epoxidation) | Dihydrodiols (e.g., DB(a,h)ACR-3,4-diol, DB(a,h)ACR-10,11-diol) | nih.gov, nih.gov |
| Cytochrome P450 (CYP) | CYP3A4 | Oxidation (Hydroxylation, Epoxidation) | Various oxidized metabolites | nih.gov, nih.gov |
| Epoxide Hydrolase | Not specified | Hydration | trans-dihydrodiols from epoxide intermediates | uomus.edu.iq |
Bioaccumulation and Environmental Mobility Studies of this compound
The environmental mobility and potential for bioaccumulation of this compound are dictated by its high hydrophobicity, a characteristic common to HMW PAHs. researchgate.net These properties are often predicted using the octanol-water partition coefficient (log Kow), the bioconcentration factor (BCF), and the soil organic carbon-water (B12546825) partition coefficient (Koc).
Environmental Mobility describes the movement of a chemical through environmental compartments like soil and water. carnegiescience.edu The Koc value indicates the tendency of a chemical to adsorb to organic matter in soil and sediment. epa.govresearchgate.net A high Koc value suggests the compound will be largely immobile and bound to soil or sediment particles. nih.govnih.gov Based on an estimated log Kow and measurements for similar isomers, the Koc for this compound is expected to be very high, indicating it is likely immobile in soil. nih.govnih.gov Supporting this, one study using HPLC found that the capacity coefficients for binding to humic and fulvic acids decreased in the order of dibenz(c,h)acridine > dibenz(a,c)acridine/dibenz(a,h)acridine > dibenz(a,j)acridine, suggesting this compound has a particularly strong affinity for organic matter. nih.gov
| Parameter | Value (based on this compound or analogous compounds) | Implication | Reference(s) |
| log Kow (Octanol-Water Partition Coefficient) | ~5.73 (for Dibenz[a,h]acridine) | High hydrophobicity, tendency to partition into organic phases. | nih.gov |
| BCF (Bioconcentration Factor) | ~100 (for Dibenz[a,h]acridine) | High potential for bioaccumulation in aquatic organisms. | nih.govnih.gov |
| Koc (Soil Organic Carbon-Water Partition Coefficient) | Estimated as 9.4 x 104; Measured log Koc of 6.44 (for Dibenz[a,h]acridine) | Expected to be immobile in soil, strongly adsorbing to organic matter. | nih.gov |
| Sorption to Humic/Fulvic Acids | Highest among tested dibenzacridine isomers. | Strong binding to dissolved and solid organic matter, reducing mobility. | nih.gov |
Analytical Methodologies for Environmental Monitoring and Characterization of Dibenz C,h Acridine
Quality Assurance and Quality Control in Dibenz[c,h]acridine Environmental Analysis
Robust QA/QC measures are indispensable to ensure the accuracy, precision, and reliability of analytical data for this compound. These measures are integrated throughout the entire analytical process, from sample collection to final data reporting.
Calibration and Standards
Calibration Standards: Calibration curves are generated using a series of standards prepared at multiple known concentrations. These standards are essential for quantifying the analyte in unknown samples. Internal standards are typically added to these calibration standards.
Internal Standards (IS): Deuterated analogues of this compound or other PAHs/N-PAHs (e.g., acridine-d9, quinoline-d7, chrysene-d12, benzo[a]pyrene-d12) are commonly used gov.bc.cathermofisher.comnih.govepa.govresearchgate.netlancs.ac.uk. IS are added to samples prior to extraction or analysis to correct for variations in sample preparation, extraction efficiency, and instrumental response, thereby improving the accuracy of quantification.
Surrogate Standards: Similar to internal standards, surrogate standards are added to samples to monitor the efficiency of the extraction and clean-up procedures and to assess potential matrix interferences gov.bc.caepa.gov.
Performance Criteria
Recovery: Acceptable recovery ranges for internal/surrogate standards and spiked samples are critical. For PAHs and N-PAHs, recoveries typically fall within 70-120% for heavy molecular weight compounds and 60-120% for others, depending on the specific compound and matrix gov.bc.canih.govnih.gov.
Precision: Measured by the relative standard deviation (RSD) of replicate analyses (e.g., MSD, replicate sample analyses). RSD values are typically expected to be less than 10-15% for well-characterized methods thermofisher.comnih.gov.
Linearity: Calibration curves must demonstrate acceptable linearity over the expected concentration range, with coefficients of determination (r²) usually required to be ≥ 0.97 or higher nih.govresearchgate.netnih.gov.
System Suitability: Regular injections of quality control standards are performed to monitor instrument performance and stability throughout the analytical run thermofisher.com.
Adherence to these QA/QC protocols is essential for generating defensible data that can be reliably used for environmental risk assessment, regulatory compliance, and scientific research concerning this compound.
Compound Name Table:
| Common Name | Chemical Formula | CAS Number |
| This compound | C₂₁H₁₃N | 226-36-8 |
Molecular Mechanisms of Dibenz C,h Acridine Interaction with Biological Systems Excluding Safety/clinical Outcomes
Interactions of Dibenz[c,h]acridine and its Metabolites with Nucleic Acids
This compound and its activated metabolites can directly interact with DNA, leading to structural alterations and the formation of covalent adducts. These interactions are crucial for understanding its biological activity.
DNA Intercalation Mechanisms and Structural Consequences
The planar, fused ring system of this compound allows it to intercalate between the base pairs of DNA. This process involves the insertion of the flat aromatic molecule into the DNA double helix, primarily driven by π-π stacking interactions between the aromatic rings of this compound and the DNA bases if-pan.krakow.plresearchgate.netresearchgate.netresearchgate.net. This intercalation can lead to significant structural consequences for the DNA molecule. These include an increase in the DNA helix's length and a distortion of its normal helical twist biorxiv.org. Such structural perturbations can interfere with essential cellular processes like DNA replication and transcription if-pan.krakow.plbiorxiv.org. While specific studies detailing the precise structural consequences of this compound intercalation are limited, the general mechanisms observed for planar intercalators, such as acridines, suggest these effects if-pan.krakow.plresearchgate.netmdpi.comnih.govnih.gov.
Formation of DNA Adducts: Molecular Insights
Metabolic activation of this compound is a prerequisite for the formation of covalent DNA adducts. This activation typically involves the action of cytochrome P450 (CYP) enzymes, which can convert the parent compound into reactive intermediates, such as diol epoxides iarc.frresearchgate.net. These highly electrophilic metabolites can then react with nucleophilic sites on DNA bases. Research on similar polycyclic aromatic hydrocarbons indicates that these diol epoxides preferentially target the exocyclic amino groups of guanine (B1146940) and adenine (B156593) acs.orgnih.gov. For instance, studies on other bay-region diol epoxides suggest that they can form adducts primarily at the N2 position of guanine or the N6 position of adenine acs.orgnih.gov. The formation of these bulky DNA adducts can lead to miscoding during DNA replication and can distort the DNA helix, potentially initiating mutations iarc.fr. While direct evidence for this compound forming specific DNA adducts like N2-dG or N6-dA is not extensively detailed in the provided search results, the general mechanisms of PAH-DNA adduct formation strongly suggest this pathway iarc.fr.
Enzymatic Metabolism and Detoxification Pathways of this compound
The body employs a series of enzymatic reactions to metabolize and detoxify this compound, primarily aimed at increasing its water solubility and facilitating its excretion. These processes involve Phase I and Phase II metabolic enzymes.
Role of Cytochrome P450 Enzymes in this compound Biotransformation
Cytochrome P450 (CYP) enzymes are central to the initial metabolic activation of this compound. These enzymes, particularly those in the CYP1 family (e.g., CYP1A1, CYP1B1), are known to metabolize polycyclic aromatic hydrocarbons nih.govnih.govresearchgate.netnih.govjpionline.org. The primary biotransformation reactions catalyzed by CYPs include hydroxylation and epoxidation. For this compound, these reactions can lead to the formation of dihydrodiols and, subsequently, potentially reactive diol epoxides iarc.frresearchgate.netnih.gov. Studies on similar aza-PAHs like dibenz[a,h]acridine (B14076) show that CYP1A1 and CYP1B1 are significant in forming dihydrodiols, which are considered proximate carcinogens nih.govnih.gov. The regioselectivity of these reactions can vary between different CYP isoforms, influencing the types of metabolites produced and their potential for further activation or detoxification nih.gov.
Epoxide Hydrolase Activity in this compound Metabolism
Epoxide hydrolase (EH) enzymes play a crucial role in detoxifying the epoxide intermediates that may be formed during the CYP-mediated metabolism of this compound. EH catalyzes the hydrolysis of epoxide rings to form vicinal dihydrodiols iarc.fr. This conversion generally leads to less reactive and more water-soluble metabolites, representing a detoxification step. For example, this compound metabolism can yield dihydrodiols, which are products of epoxide hydrolysis iarc.frnih.gov. While specific studies on this compound's interaction with EH are not detailed in the provided results, the general metabolic pathway for PAHs involves EH in the detoxification of epoxides to dihydrodiols iarc.frnih.gov.
Conjugation Pathways (e.g., Glucuronidation, Sulfation)
Following Phase I metabolism, the hydroxylated or dihydrodiol metabolites of this compound can undergo Phase II conjugation reactions. These pathways primarily involve the attachment of polar endogenous molecules, such as glucuronic acid or sulfate (B86663) groups, to the metabolites. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are major conjugation pathways nih.govuomus.edu.iqnih.govresearchgate.netupol.cz. These reactions significantly increase the hydrophilicity of the metabolites, promoting their excretion from the body nih.govuomus.edu.iqresearchgate.netupol.cz. While specific conjugates of this compound are not detailed, these pathways are standard for detoxifying hydroxylated PAHs iarc.fruomus.edu.iqupol.cz.
Compound List
this compound
Aryl Hydrocarbon Receptor (AhR) Activation by this compound and Analogs: Molecular Basis
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in cellular responses to xenobiotics and endogenous signaling molecules. Its activation mechanism is a well-studied pathway, initiated by the binding of a ligand to the receptor, which is typically sequestered in the cytoplasm within a multiprotein complex. This complex includes heat shock protein 90 (Hsp90), aryl hydrocarbon receptor-interacting protein (AIP), p23, and other co-chaperones fu-berlin.deplos.orgfrontiersin.org.
Upon ligand binding, the AhR undergoes a conformational change, leading to the dissociation of these chaperones. The activated receptor complex then translocates into the nucleus. Inside the nucleus, the AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) protein. This heterodimer subsequently binds to specific DNA sequences known as xenobiotic or dioxin response elements (XREs or DREs) in the promoter regions of target genes, thereby regulating their transcription mdpi.comnih.gov. This process can lead to the induction or repression of genes involved in xenobiotic metabolism, immune function, and cellular differentiation fu-berlin.defrontiersin.orgmdpi.com.
Polycyclic aromatic hydrocarbons (PAHs), including various acridine (B1665455) derivatives, are known to be potent activators of the AhR fu-berlin.denih.gov. While specific data for this compound's direct interaction with the AhR is not extensively documented in the provided literature, related compounds like Dibenz[a,h]acridine have been computationally assessed for their binding affinity. For instance, Dibenz[a,h]acridine has been classified as a "Non-binder" with a REP value greater than 0.1 in certain computational models, suggesting a low affinity for the AhR nih.gov. This indicates that the specific arrangement of fused rings and substituents in dibenzacridines can significantly influence their ability to activate the AhR pathway.
| Compound Name | AhR Binding Classification | Computational Metric (REP) | Reference |
| Dibenz[a,h]acridine | Non-binder | > 0.1 | nih.gov |
Molecular Docking and Computational Modeling of this compound-Biomolecule Interactions
Molecular docking and computational modeling are powerful in silico techniques used to predict the binding orientation and affinity of small molecules (ligands) to biological macromolecules, such as proteins and DNA openaccessjournals.comscielo.org.mx. These methods are instrumental in understanding molecular recognition processes and are widely applied in drug discovery and the elucidation of molecular mechanisms.
Computational studies have explored the interactions of acridine derivatives with various biomolecules. For example, acridine intercalators have been computationally investigated for their interactions with DNA. These studies reveal that acridines can bind to DNA primarily through intercalation, a process where the planar aromatic ring system inserts between base pairs. This interaction is stabilized by hydrogen bonds, particularly between amino groups on the acridine and DNA phosphate (B84403) oxygens, and van der Waals forces researchgate.netnih.gov. Molecular electrostatic potential (MEP) analysis often indicates electron-rich regions within the acridine molecule, facilitating charge transfer interactions nih.gov.
Furthermore, computational modeling has been employed to predict the binding of acridine-like compounds to proteins. One study reported a binding energy of -6.6 kcal/mol for an acridine intercalator docked with protein 4COF, suggesting a favorable interaction researchgate.net. Techniques such as Density Functional Theory (DFT), Quantum Mechanics/Molecular Mechanics-Generalized Born (QM/MM-GBSA), and Molecular Dynamics (MD) simulations are commonly used to assess binding affinities and explore the dynamic behavior of these interactions openaccessjournals.comespublisher.com. While specific docking studies for this compound with key biomolecules like the AhR or DNA are not detailed in the provided snippets, these general computational approaches are applicable to understanding its potential binding modes and affinities.
| Study Focus | Biomolecule Target | Computational Method(s) | Reported Interaction/Binding | Reference |
| Acridine-DNA Intercalation | DNA | DFT, QTAIM | Intercalation, H-bonds, vdW | nih.gov |
| Acridine Intercalator Binding | Protein (4COF) | Docking | Binding Energy: -6.6 kcal/mol | researchgate.net |
| Stilbenoid-SIRT1 Interaction | SIRT1 Enzyme | Molecular Docking, MD, QM/MM-GBSA | Binding affinities calculated | espublisher.com |
| Drug-Human Serum Albumin (HSA) Interaction | Human Serum Albumin | Molecular Docking (AutoDock Vina) | Predicted binding modes and affinities | scielo.org.mx |
Cellular Uptake and Intracellular Distribution Mechanisms of this compound
The cellular uptake and intracellular distribution of xenobiotics are critical determinants of their biological activity and potential toxicity. For lipophilic compounds like polycyclic aromatic hydrocarbons, cellular entry can occur through various mechanisms, including passive diffusion across the lipid bilayer of the cell membrane or via specific membrane transporter proteins researchgate.netmdpi.com. Hydrophobic molecules may directly penetrate the cell membrane, while semi-hydrophilic compounds might be adsorbed onto the membrane surface, often followed by endocytosis mdpi.com.
Endocytosis, a process where the cell membrane engulfs extracellular material, encompasses several pathways such as phagocytosis, macropinocytosis, clathrin-mediated endocytosis, and caveolin-mediated endocytosis mdpi.com. The specific pathway utilized can depend on the physicochemical properties of the compound and the cell type.
| Cellular Uptake Mechanism | Description | Relevant to this compound (Inferred) | Reference |
| Passive Diffusion | Movement across the cell membrane down a concentration gradient without the need for a transporter. | Likely | researchgate.netmdpi.com |
| Endocytosis | Engulfment of extracellular material by the cell membrane, including pathways like phagocytosis, macropinocytosis, clathrin-mediated, and caveolin-mediated endocytosis. | Possible | mdpi.com |
| Intracellular Binding | Binding to cytoplasmic proteins (e.g., FABPs) or accumulation in organelles (e.g., granules) driven by pH gradients or specific protein affinities. | Possible organelle accumulation | nih.gov |
Compound List:
this compound
Dibenz[a,h]acridine
Acridine derivatives
Polycyclic Aromatic Hydrocarbons (PAHs)
2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD)
Benzo(a)pyrene [B(a)P]
FICZ
CH-223191
Halogenated aromatic hydrocarbons
Dioxins
Furans
Biphenyls
Emerging Research Areas and Future Directions in Dibenz C,h Acridine Studies
Dibenz[c,h]acridine in Advanced Materials Science and Organic Electronics
The planar, electron-rich structure of this compound and its derivatives makes them promising candidates for applications in organic electronics. Research is actively exploring their utility in optoelectronic devices and their ability to form ordered nanostructures.
Optoelectronic Device Applications (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs))
This compound-based compounds are being investigated for their photophysical properties, which are crucial for optoelectronic devices. Platinum(II) complexes incorporating dibenzo[c,h]acridine as a ligand have demonstrated significant potential in luminescence applications. These complexes exhibit tunable photoluminescence quantum yields (ΦL) and lifetimes, making them suitable for light-emitting applications mdpi.comnih.gov. For instance, studies on Pt(II) complexes with dibenzo[c,h]acridine ligands reported ΦL values ranging from 0.04 to 0.24 at room temperature (298 K) and significantly higher values from 0.80 to 0.90 at cryogenic temperatures (77 K). Their excited-state lifetimes (τ) varied from 60 to 14,040 ns at 298 K, extending to 17–43 µs at 77 K mdpi.comnih.gov.
Furthermore, acridine (B1665455) derivatives, including those with dibenzo[c,h]acridine-like structures, are being explored as emitters in Thermally Activated Delayed Fluorescence (TADF) OLEDs. These materials can achieve high external quantum efficiencies (EQEs), current efficiencies (CE), and power efficiencies (PE) researchgate.net. For example, specific acridine-donor-based TADF emitters have demonstrated EQEmax values up to 27.3%, with CEs of 62.8 cd/A and PEs of 56.3 lm/W researchgate.net. Research is also focusing on developing these materials for specific color emissions, such as deep-blue OLEDs, aiming for high color purity and stability rsc.org. The potential for this compound derivatives in organic solar cells (OSCs) is also an area of emerging interest, particularly in developing materials that can absorb near-infrared (NIR) light, complementing the visible spectrum absorption of current solar cell technologies spiedigitallibrary.org.
Table 1: Optoelectronic Performance of this compound-Related Luminescent Materials
| Material/Complex Type | Application | Key Performance Metric | Value | Reference(s) |
| Pt(II) complexes with dibenzo[c,h]acridine ligands | Luminescence | ΦL (298 K) | 0.04 – 0.24 | mdpi.comnih.gov |
| Luminescence | ΦL (77 K) | 0.80 – 0.90 | mdpi.comnih.gov | |
| Luminescence | τ (298 K) | 60 – 14,040 ns | mdpi.comnih.gov | |
| Luminescence | τ (77 K) | 17 – 43 µs | mdpi.comnih.gov | |
| Acridine-donor TADF emitters (e.g., TRZ-DDPAc) | OLEDs | EQEmax | Up to 27.3% | researchgate.net |
| OLEDs | CE | Up to 62.8 cd/A | researchgate.net | |
| OLEDs | PE | Up to 56.3 lm/W | researchgate.net |
Supramolecular Assembly and Nanosheet Formation
The self-assembly of this compound derivatives into ordered nanostructures, such as nanosheets, is another active area of research. These assemblies can lead to novel material properties influenced by molecular packing and intermolecular interactions researchgate.net. One study reported a this compound derivative forming ultrathin nanosheets via a 2D interdigital assembly mode seu-npc.com. While not directly involving this compound, research on other molecules has shown that specific structural features and the presence of solvents like water can direct the formation of nanosheets through π-π interactions and hydrogen bonding d-nb.infonih.gov. The controlled self-assembly of such polycyclic aromatic systems offers pathways to create functional materials with tailored electronic and optical properties for advanced applications. Investigating the excited-state dynamics in thin films of dibenzo[c,h]acridine-based molecules provides insights into charge transport and light-matter interactions within these ordered assemblies researchgate.net.
Environmental Remediation Strategies for this compound Contamination
This compound, like other polycyclic aromatic hydrocarbons (PAHs), can persist in the environment due to its stability and low water solubility ontosight.ai. This persistence necessitates the development of effective remediation strategies. Emerging research focuses on a range of techniques, often drawing from broader PAH remediation efforts. These include advanced oxidation processes, bioremediation, and the development of sustainable, green approaches.
Traditional methods for PAH-contaminated soil remediation encompass incineration, solvent extraction, and chemical oxidation newcastle.edu.au. More advanced biological strategies involve bioaugmentation (introducing specific microorganisms), biostimulation (enhancing native microbial activity), phytoremediation (using plants), composting, and bioreactors newcastle.edu.au. Ongoing research aims to develop novel, integrated systems, such as mixed microbial cultures, biosurfactant-assisted flushing, and nanoremediation techniques, to overcome the limitations of conventional methods and improve efficiency and environmental compatibility newcastle.edu.au. Studies on the degradation of related PAHs by fungi and thermal remediation methods highlight potential pathways for breaking down complex polycyclic structures, though understanding the transformation products and bioavailability remains critical nih.gov. The environmental behavior, including fate and transport, is influenced by properties like solubility and LogP, which are essential parameters for designing effective remediation plans nih.gov.
Green Chemistry Principles in this compound Synthesis and Degradation
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules like this compound derivatives, aiming to reduce environmental impact. Research has explored various synthetic routes that emphasize atom economy, reduced waste generation, and the use of less hazardous reagents and solvents.
Methods such as modified Povarov reactions, Bernthsen reactions, and palladium-catalyzed cross-coupling reactions have been adapted for synthesizing acridine scaffolds, with some approaches incorporating molecular oxygen as a green oxidant or employing catalyst-free conditions researchgate.netresearchgate.net. The development of efficient, high-yielding synthetic protocols that minimize byproducts is a key objective. For degradation, green chemistry principles align with environmentally benign remediation strategies, focusing on methods that break down the compound into less harmful substances without introducing new pollutants. This includes exploring enzymatic degradation pathways and optimizing conditions for microbial breakdown newcastle.edu.aunih.gov.
Computational Toxicology and Predictive Modeling for this compound Environmental Behavior
Understanding the environmental fate, persistence, and potential toxicity of this compound is crucial for risk assessment and management. Computational toxicology and predictive modeling offer powerful tools to address these challenges efficiently.
Techniques such as Quantitative Structure-Activity Relationships (QSAR) and machine learning are being employed to predict the toxicity and environmental behavior of chemicals, including PAHs acs.orgresearchgate.netnih.gov. By analyzing molecular structures and physicochemical properties (e.g., LogP, solubility), researchers can develop models to forecast environmental partitioning, degradation rates, and potential adverse effects nih.govnih.govnih.gov. Physiologically Based Pharmacokinetic (PBPK) and Physiologically Based Toxicokinetic (PBTK) models are also valuable for predicting how chemicals are absorbed, distributed, metabolized, and excreted in biological systems nih.govcertara.com. The integration of high-throughput screening (HTS) data with computational models, such as those developed in the ToxCast program, allows for the rapid prioritization of chemicals for further testing and assessment researchgate.netcertara.com. Applying these advanced in silico methods to this compound can provide critical insights into its environmental risks and inform the development of targeted remediation strategies.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Measurement Condition | Reference(s) |
| Solubility in water | 0.159 mg/L | 25 °C | nih.gov |
| LogP (octanol-water) | 5.73 | - | nih.gov |
Interdisciplinary Research Integrating Synthesis, Theory, and Environmental Science for this compound
The complex nature of this compound, spanning material science, environmental chemistry, and toxicology, necessitates an interdisciplinary approach. Future research directions will likely involve the integration of synthetic chemistry, theoretical modeling, and environmental science to achieve a comprehensive understanding and develop effective solutions.
Centers dedicated to interdisciplinary research are fostering collaborations between natural and social scientists to address complex environmental challenges sesync.orgnewprairiepress.org. For this compound, this means combining expertise in designing novel derivatives with tailored electronic properties (synthesis), understanding their behavior at the molecular and system level (theory/computational modeling), and assessing their environmental impact and developing remediation techniques (environmental science). Such integrated efforts are crucial for advancing the field, from creating next-generation optoelectronic materials to ensuring environmental safety and developing sustainable management practices.
Compound List
this compound
Acridine
Dibenzo[a,j]acridines
Dibenzo[a,c]acridines
Dibenzo[a,h]acridine
Dibenzo[a,i]acridine
Dibenzo[f,h]quinolines
Dibenzophenolizine-2,3,6,7-tetracarbonitrile (PZTCN)
Poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS)
Diblock copolypeptide amphiphiles
Copper rubeanate hydrates
Carpyridine
Pt(II) complexes with dibenzo[c,h]acridine ligands
TADF emitters
Q & A
Q. What are the standard methods for synthesizing Dibenz[c,h]acridine and its derivatives?
this compound can be synthesized via halogenation or coupling reactions. For example, brominated derivatives like 7-(4-Bromophenyl)this compound are prepared by reacting this compound with brominated phenyl compounds (e.g., 4-bromophenylboronic acid) under controlled conditions to optimize purity and yield . General protocols involve refluxing in inert solvents (e.g., DMF or THF) with catalysts like palladium complexes. Structural validation relies on NMR (δH and δC assignments) and mass spectrometry (e.g., m/z 434.33 for the brominated derivative) .
Q. How is this compound detected and quantified in environmental samples?
Analytical methods include high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or fluorescence detection. The compound is often isolated using solid-phase extraction (SPE) with C18 cartridges. Calibration standards (e.g., H-172N at 150 µg/10 mg) are used for quantification, with detection limits as low as 30 µg in complex matrices . Isotope-labeled analogs (e.g., d13 or 13C6 derivatives) improve accuracy in trace analysis .
Q. What is the carcinogenic classification of this compound, and what evidence supports this?
The International Agency for Research on Cancer (IARC) classifies this compound as Group 2B ("possibly carcinogenic to humans") based on sufficient evidence of carcinogenicity in animal models. Topical application in mice induced skin tumors, and DNA adducts linked to Hras gene mutations (A→T transversions) were observed . However, human epidemiological data remain limited, relying on its presence in tobacco smoke and urban pollutants .
Advanced Research Questions
Q. How do metabolic activation pathways of this compound contribute to DNA damage?
Metabolic activation involves cytochrome P450-mediated oxidation to form dihydrodiol intermediates, which are further epoxidized. The (+)-trans-(1R,2S,3S,4R)-dihydrodiol-1,2-oxide isomer binds preferentially to DNA, forming adducts at deoxyadenosine and deoxyguanosine residues. These adducts induce AT→TA transversions, as confirmed via 32P-postlabeling assays in murine models . Competing detoxification pathways (e.g., glutathione conjugation) may explain variability in mutagenic outcomes across studies .
Q. How can researchers resolve contradictions in mutagenicity data for this compound?
Discrepancies arise from differences in metabolic activation systems (e.g., S9 liver fractions vs. recombinant enzymes) and assay sensitivity. For example, this compound showed mutagenicity in Salmonella typhimurium TA98 and TA100 with metabolic activation but not in non-activated systems . Standardizing protocols (e.g., using Aroclor-induced rat liver S9) and employing orthogonal assays (e.g., comet assays for DNA strand breaks) can clarify conflicting results .
Q. What experimental designs are optimal for studying in vivo carcinogenicity of this compound?
Recommended models include:
- Topical application in CD-1 mice : Monitor tumor incidence over 12–18 months, with dose ranges of 0.1–1.0 µmol per application .
- Transgenic assays : Use Tg.AC mice (v-Ha-ras overexpression) to accelerate tumorigenesis.
- DNA adduct profiling : Employ LC-MS/MS to quantify adducts in target tissues (e.g., skin, liver) . Include negative controls (vehicle-only) and positive controls (e.g., benzo[a]pyrene) for validation .
Q. What are the key challenges in quantifying this compound in heterogeneous environmental matrices?
Challenges include:
- Matrix interference : Co-eluting PAHs (e.g., dibenz[a,h]anthracene) require advanced chromatographic separation (e.g., using a 60-m DB-5MS column) .
- Low abundance : Pre-concentration via SPE or liquid-liquid extraction is critical.
- Isomer discrimination : this compound must be distinguished from structural analogs (e.g., dibenz[a,j]acridine) using retention indices and MS/MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
